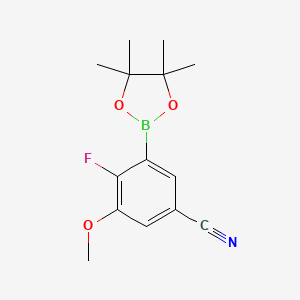

4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Beschreibung

4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative characterized by a benzonitrile core substituted with a fluorine atom at the 4-position, a methoxy group at the 3-position, and a pinacol boronate ester at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the boronate group enables efficient coupling with aryl halides or triflates to form biaryl structures . The fluorine and methoxy substituents modulate electronic and steric properties, influencing reactivity and selectivity in synthetic applications.

Eigenschaften

IUPAC Name |

4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)7-11(18-5)12(10)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLUJXDPEWBRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672885 | |

| Record name | 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-55-9 | |

| Record name | 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Overview

The synthesis of 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:

- Preparation of Aryl Halides : The starting material is often an aryl halide, such as a bromo or chloro derivative.

- Formation of Aryl Boronic Esters : The aryl halide is converted into an aryl boronic ester using a Grignard reagent and a borate ester.

- Functionalization : The aryl boronic ester is then further functionalized to introduce the desired substituents, such as fluoro and methoxy groups.

Detailed Synthesis Steps

-

- Reagents : Aryl halide, magnesium, trialkyl borate (e.g., trimethyl borate).

- Conditions : Low temperature (-10°C to 0°C), ethereal solvents.

- Product : Aryl boronic ester.

Hydrolysis and Esterification :

- Reagents : Aryl boronic ester, aqueous acid (e.g., sulfuric acid), and an alcohol (if necessary).

- Conditions : Mild acidic conditions.

- Product : Aryl boronic acid or ester.

Introduction of Fluoro and Methoxy Groups :

- This step may involve nucleophilic substitution or other methods to introduce the desired functional groups.

Formation of the Dioxaborolane Group :

- Reagents : Aryl boronic acid, pinacol (or similar diol).

- Conditions : Mild conditions, often in the presence of a catalyst.

- Product : Aryl dioxaborolane.

-

- The dioxaborolane derivative is then converted into the final benzonitrile compound through appropriate reactions, such as cyanation.

Data Tables

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Grignard Reaction | Aryl halide, Mg, trimethyl borate | -10°C to 0°C, ethereal solvent | Aryl boronic ester |

| Hydrolysis | Aryl boronic ester, 10% H₂SO₄ | Mild acidic conditions | Aryl boronic acid |

| Esterification | Aryl boronic acid, pinacol | Mild conditions | Aryl dioxaborolane |

| Functionalization | Aryl dioxaborolane, fluorinating and methoxylating agents | Varies | Fluoro and methoxy substituted aryl dioxaborolane |

| Cyanation | Fluoro and methoxy substituted aryl dioxaborolane, cyanating agent | Varies | Final benzonitrile compound |

Research Findings

The synthesis of boronic esters and acids is well-established, with Grignard reactions being a common method for introducing the boron moiety. The formation of dioxaborolanes from boronic acids is straightforward, using diols like pinacol. However, specific literature on the synthesis of This compound is limited, suggesting that detailed procedures may be proprietary or require adaptation from related syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The nitrile group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF or THF), inert atmosphere (e.g., nitrogen or argon), temperature (80-100°C).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or alcohol), temperature (room temperature to 50°C).

Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvent (e.g., ether or alcohol), temperature (0-25°C).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit potent anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, studies have indicated that modifications to the dioxaborolane moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound as a kinase inhibitor. The results demonstrated that specific analogs showed IC50 values in the low nanomolar range against various cancer cell lines . This highlights the potential for developing targeted cancer therapies based on this compound.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups enable chemists to utilize it in various coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the dioxaborolane group allows for efficient cross-coupling reactions with aryl halides .

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Negishi Coupling | Zn catalyst | 78 | |

| Stille Coupling | Sn catalyst | 82 |

Materials Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been investigated for its potential use in fluorescent materials. The compound exhibits strong fluorescence properties that can be harnessed for applications in organic light-emitting diodes (OLEDs) and sensors .

Case Study: OLED Development

A research team explored the use of this compound in OLEDs and reported enhanced light-emitting efficiency when incorporated into the device architecture. The study noted that films made from this compound exhibited a maximum brightness of 10,000 cd/m² at low operating voltages . This suggests significant potential for commercial applications in display technologies.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The nitrile group can also participate in various reactions, such as reduction to form amines or hydrolysis to form carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Effects : Fluorine and nitrile groups increase electrophilicity, while methoxy’s electron-donating nature creates a balanced electronic profile, distinct from CF₃-substituted analogs (e.g., ).

- Lipophilicity : The methoxy group increases hydrophobicity compared to hydroxyl-containing analogs (e.g., ), influencing solubility in organic solvents.

Reactivity in Cross-Coupling Reactions

The boronate group’s reactivity in Suzuki-Miyaura couplings is influenced by adjacent substituents:

- Fluorine : Enhances stability of the boronate intermediate via inductive effects, as seen in 3-fluoro-4-boronate analogs .

- Methoxy : Steric shielding at the 3-position may slow transmetalation compared to unsubstituted analogs (e.g., ), but improves regioselectivity.

- Comparison with Trifluoromethyl Derivatives : CF₃-substituted analogs (e.g., ) exhibit lower reactivity due to steric bulk and stronger electron-withdrawing effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

- Answer : Two primary approaches are widely used:

- Suzuki-Miyaura Cross-Coupling : Reacting an aryl halide (e.g., 5-bromo-4-fluoro-3-methoxybenzonitrile) with a boronic ester (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in solvents like THF or dioxane at 80–100°C .

- Direct C-H Borylation : Employing iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with ligands (dtbpy) and B₂pin₂ under inert conditions to functionalize aromatic C-H bonds directly .

- Key Variables : Catalyst loading, solvent polarity, and reaction time significantly impact yield.

Q. How is the molecular structure of this compound validated post-synthesis?

- Answer : A multi-technique approach is essential:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm regiochemistry using software like SHELX or OLEX2 .

- Spectroscopy :

- ¹⁹F/¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C4, methoxy at C3) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇BFNO₃: 313.12).

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling efficiency in this compound?

- Answer :

- Electron-Withdrawing Groups (-CN, -F) : Accelerate oxidative addition in Pd-catalyzed reactions but may reduce electron density at the boron center.

- Methoxy Group (-OMe) : Electron-donating nature can slow oxidative addition; optimized ligands (e.g., SPhos) improve coupling yields by stabilizing Pd intermediates .

- Case Study : Substrates with -CN and -F substituents achieve ~70–85% yield with Pd catalysts, while -OMe variants require ligand tuning for comparable results.

Q. What strategies mitigate low yields in Ir-catalyzed C-H borylation?

- Answer :

- Catalyst Screening : Rhodium complexes (e.g., [RhCl(COD)]₂) may outperform Ir in sterically hindered substrates.

- Reagent Optimization : Adjust B₂pin₂ stoichiometry (1.5–2.0 equiv.) and use anhydrous solvents (toluene) to suppress hydrolysis.

- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), pressure, and ligand ratios identifies optimal conditions .

Q. How is this compound applied in reactive oxygen species (ROS)-responsive drug delivery systems?

- Answer : The boronate ester reacts with H₂O₂ (elevated in tumor microenvironments) via oxidation, releasing therapeutic payloads.

- Example : Conjugation with RNase A via a boronate linker (NBC) creates a prodrug reactivated intracellularly, enabling tumor-selective cytotoxicity .

- Validation : Fluorescence probes (e.g., CSTBPin) confirm ROS-triggered cleavage kinetics .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions?

- Answer :

- Controlled Replication : Reproduce reactions using identical substrates, catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and bases (K₂CO₃ vs. Cs₂CO₃).

- Analytical Cross-Check : Compare LC-MS purity and ¹¹B NMR to identify unreacted boronates or side products.

- Literature Benchmarking : Align findings with Miyaura’s catalytic cycle model, where electron-deficient aryl halides favor faster coupling .

Applications in Materials Science

Q. What role does this compound play in organic electronic materials?

- Answer : As a boronate-containing building block:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.